N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 3,4-dimethoxyphenyl group. The propanamide moiety at position 3 of the oxadiazole is further modified with a 2-(2-methoxyphenoxy) substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or central nervous system (CNS) applications due to the prevalence of methoxy groups in bioactive molecules .
Molecular Formula: C₂₀H₂₁N₃O₆ (inferred from structural analogs)
Molecular Weight: ~399.36 g/mol (calculated)
Key Features:
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding.
- 2-(2-Methoxyphenoxy)propanamide: Introduces steric bulk and electron-donating effects.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C20H21N3O6/c1-12(28-16-8-6-5-7-14(16)25-2)20(24)21-19-18(22-29-23-19)13-9-10-15(26-3)17(11-13)27-4/h5-12H,1-4H3,(H,21,23,24) |
InChI Key |
PZMBOJHKVJPQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxy-substituted benzene derivative.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the oxadiazole ring may interact with enzyme active sites, while the methoxy and phenoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenoxy Derivatives
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide ()
- Molecular Formula : C₁₉H₁₈FN₃O₅
- Molecular Weight : 387.36 g/mol
- Key Differences: Substitution of 4-fluorophenoxy (electron-withdrawing) vs. 2-methoxyphenoxy (electron-donating). Reduced steric hindrance due to para-substitution. Lower molecular weight (387 vs. ~399 g/mol) and altered logP (predicted higher lipophilicity for the methoxy analog) .
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (BH52675, )
Alkyl- and Aryl-Substituted Analogs
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-tert-butylphenoxy)propanamide ()
- Molecular Formula : C₂₃H₂₇N₃O₅
- Molecular Weight : 425.48 g/mol
- Higher molecular weight (425 vs. ~399 g/mol) .
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide (BH52676, )
Non-Oxadiazole Analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Molecular Formula: C₁₈H₂₁NO₃
- Molecular Weight : 299.36 g/mol
- Key Differences: Benzamide core instead of oxadiazole, reducing rigidity. Dimethoxyphenethylamine-derived side chain lacks the phenoxy substituent, simplifying the structure .
Research Findings and Implications
Physicochemical Properties
Trends :
- Methoxy groups increase hydrophilicity compared to fluorine or tert-butyl groups.
Pharmacological Considerations
- Fluorinated Analogs : Enhanced metabolic stability due to fluorine’s resistance to oxidation.
- Bulky Substituents (e.g., tert-butyl) : May improve CNS penetration but reduce solubility .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit broad-spectrum antimicrobial activity. A study comparing various oxadiazole compounds found that those containing the dimethoxyphenyl group demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of biofilm formation .
Table 1: Antimicrobial Activity Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using L929 mouse fibroblast cells. The results indicated that while some derivatives showed significant cytotoxic effects at higher concentrations, others enhanced cell viability, suggesting a selective action based on concentration and specific structural features .
Table 2: Cytotoxicity Results on L929 Cells
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 45 |
| Compound B | 200 | 30 |
| Compound C | 50 | 110 |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives, including this compound. The study concluded that this compound exhibited superior antimicrobial properties compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Evaluation in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (A549 and HepG2). The results demonstrated that specific concentrations led to increased cell death in cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
